molecular formula C16H11NO B11876118 5H-Indeno[1,2-b]quinolin-10(11H)-one CAS No. 38105-54-3

5H-Indeno[1,2-b]quinolin-10(11H)-one

Katalognummer: B11876118
CAS-Nummer: 38105-54-3
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: VSSBKIZSYSOAIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Indeno[1,2-b]quinolin-10(11H)-one: is a heterocyclic compound that features a fused ring system combining an indene and a quinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indeno[1,2-b]quinolin-10(11H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the palladium-catalyzed cascade reaction of 2-alkynylhalobenzene with 2-alkynylaniline . This reaction proceeds through a series of steps, including cyclization and dehydrogenation, to form the desired indenoquinolinone structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

5H-Indeno[1,2-b]quinolin-10(11H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted indenoquinolinones, dihydro derivatives, and other functionalized compounds depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5H-Indeno[1,2-b]quinolin-10(11H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit DNA gyrase and topoisomerase IV activities, which are essential for bacterial viability . This inhibition disrupts DNA replication and transcription, leading to antibacterial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5H-Indeno[1,2-b]quinolin-10(11H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

38105-54-3

Molekularformel

C16H11NO

Molekulargewicht

233.26 g/mol

IUPAC-Name

5,11-dihydroindeno[1,2-b]quinolin-10-one

InChI

InChI=1S/C16H11NO/c18-16-12-7-3-4-8-14(12)17-15-11-6-2-1-5-10(11)9-13(15)16/h1-8H,9H2,(H,17,18)

InChI-Schlüssel

VSSBKIZSYSOAIW-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3=C1C(=O)C4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.